3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor (σ1R) . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is known to influence a variety of cellular processes and has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its target, the sigma-1 receptor, as an antagonist . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of the sigma-1 receptor, potentially altering cellular calcium signaling and other downstream effects .
Biochemical Pathways
Given the role of the sigma-1 receptor in modulating calcium signaling at the er, it is likely that this compound could influence pathways related tocellular calcium homeostasis . Disruption of these pathways could have downstream effects on a variety of cellular processes, including cell proliferation and apoptosis .
Result of Action
The compound’s interaction with the sigma-1 receptor and potential disruption of cellular calcium homeostasis could result in a variety of molecular and cellular effects. For instance, it has been suggested that sigma-1 receptor antagonists may have cytotoxic activity , indicating potential efficacy as anticancer agents . The exact results of this compound’s action would likely depend on a variety of factors, including the specific cellular context and the presence of other interacting molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other interacting molecules could potentially affect the compound’s stability and activity. Additionally, the cellular environment, including the presence of other signaling molecules and the specific cellular context, could influence the compound’s efficacy .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-3)21(28)26(22(29)24(20)2)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZUEXRKMXKCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.